molecular formula C23H17F3N4O2 B2446690 N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1706022-00-5

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2446690
CAS RN: 1706022-00-5
M. Wt: 438.41
InChI Key: MZKGZBINJQQLBQ-UHFFFAOYSA-N
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Description

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N4O2 and its molecular weight is 438.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Compounds related to 1,3,4-oxadiazole have been extensively studied for their pharmacological potential. For instance, derivatives have been evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in various assays, indicating their potential as therapeutic agents. Some derivatives possess good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. This suggests the potential of such compounds in developing new medications for pain relief and inflammation control (Faheem, 2018).

Material Science Applications

In material science, derivatives of 1,3,4-oxadiazole have been utilized in the synthesis of new, thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers exhibit good solubility in polar and aprotic solvents and have been tested for thermal behavior, showing potential applications in high-performance materials (Mansoori et al., 2012).

Chemical Synthesis and Molecular Studies

Research has also focused on the synthesis and structural analysis of novel 1,3,4-oxadiazole derivatives. For example, a new compound containing the benzimidazole moiety was synthesized and characterized by elemental analysis, IR, and NMR techniques, demonstrating the versatility of 1,3,4-oxadiazole derivatives in chemical synthesis and the exploration of their molecular properties (Li Ying-jun, 2012).

Antioxidant Activity

Additionally, some 1,3,4-oxadiazole derivatives have been synthesized and characterized for their antioxidant activity, highlighting the potential use of these compounds in combating oxidative stress-related diseases (Chkirate et al., 2019).

Anticancer Properties

Finally, the synthesis and biological assessment of 1,3,4-oxadiazole derivatives with anticancer properties have been a significant area of research. These compounds have been screened for cytotoxicity against various cancer cell lines, showing promising results that could lead to the development of new anticancer drugs (Vinayak et al., 2014).

properties

IUPAC Name

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O2/c24-23(25,26)18-8-3-5-15(11-18)12-20(31)28-19-9-2-1-6-16(19)13-21-29-22(30-32-21)17-7-4-10-27-14-17/h1-11,14H,12-13H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKGZBINJQQLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

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